p-Mentha-8-Thiol-3-One Acetate

Description

Contextualization within Monoterpenoid Chemistry

p-Mentha-8-thiol-3-one (B1345191) acetate (B1210297) belongs to the p-menthane (B155814) class of monoterpenoids. researchgate.net Monoterpenoids are a large and diverse group of natural products derived from the isoprene (B109036) unit, and p-menthanes are characterized by a cyclohexane (B81311) ring with a methyl group at position 1 and an isopropyl group at position 4. researchgate.net This fundamental structure is shared by well-known compounds such as menthol, limonene (B3431351), and carvone. researchgate.net

The introduction of a sulfur atom and an acetate group to the p-menthane skeleton, as seen in p-mentha-8-thiol-3-one acetate, significantly alters its chemical and sensory properties. This thioacetate (B1230152) functionalization at the 8-position and the ketone at the 3-position create a molecule with distinct characteristics compared to its non-sulfur-containing relatives. It is found naturally in buchu leaf oil, specifically from the plant Barosma crenulata, where it can constitute around 4% of the oil. perfumerflavorist.com

Academic Significance and Research Trajectories of Sulfur-Containing Terpenoids

The incorporation of sulfur into the terpenoid framework opens up new avenues for chemical research and application. Sulfur-containing monoterpenoids, including thiols and their derivatives like acetates, are of considerable interest as flavoring agents, contributing to the characteristic aromas of citrus fruits, wine, and black currants. mdpi.com Beyond their organoleptic properties, these compounds have shown potential in various scientific fields.

Research into sulfur-containing monoterpenoids has revealed a range of biological activities. mdpi.comnih.gov Studies have demonstrated their potential as antithrombotic, antifungal, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The introduction of sulfur functional groups can enhance the biological activity of the parent terpene. mdpi.com The academic interest in these compounds also extends to their use in asymmetric synthesis, where they can serve as chiral auxiliaries and ligands for metal complex catalysis. mdpi.com The synthesis of these compounds is an active area of research, with methods often starting from readily available monoterpenes like pulegone (B1678340). chemdad.comgoogle.comresearchgate.net

Stereoisomerism and Stereochemical Considerations in this compound Research

Stereochemistry plays a pivotal role in the properties and function of p-menthane derivatives. The p-menthane skeleton has multiple stereocenters, leading to the possibility of numerous stereoisomers. In the case of this compound, the relative orientation of the substituents on the cyclohexane ring (cis vs. trans) gives rise to different isomers with distinct properties. leffingwell.com

The stereoisomers of this compound have been a subject of specific investigation. For instance, the (1S,4S)-trans isomer is described as having a green, black currant, and exotic aroma, while the (1R,4R)-trans isomer has a musty, sulfury note. leffingwell.com The study of these stereoisomers often involves advanced analytical techniques like 13C NMR spectroscopy in the presence of chiral shift reagents to differentiate between enantiomers. researcher.life The conformation of the cyclohexane ring, whether it adopts a chair or boat form, and the axial or equatorial positioning of its substituents, are crucial factors influencing the molecule's stability and reactivity. rsc.org Research has shown that the stereochemistry can also significantly impact the biological activity of p-menthane derivatives. mdpi.com

Interactive Data Table: Properties of p-Mentha-8-thiol-3-one Stereoisomers

| Property | (1S,4S)-trans-p-menthan-8-thiol-3-one acetate | (1R,4R)-trans-p-menthan-8-thiol-3-one acetate |

| Odor Profile | Green, black currant, exotic, intensive leffingwell.com | Musty, sulfury note, intensive leffingwell.com |

Interactive Data Table: General Information on p-Mentha-8-thiol-3-one

| Property | Value | Source |

| Molecular Formula | C12H20O2S | chemspider.com |

| Average Mass | 228.350 Da | chemspider.com |

| Monoisotopic Mass | 228.118401 Da | chemspider.com |

| CAS Number | 57074-34-7 | perfumerflavorist.com |

| FEMA Number | 3809 | perfumerflavorist.com |

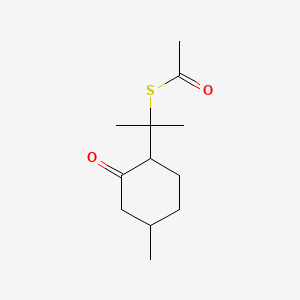

Structure

3D Structure

Properties

IUPAC Name |

S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXPURQVAMENCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866610 | |

| Record name | S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94293-57-9 | |

| Record name | S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94293-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Isolation Studies of P Mentha 8 Thiol 3 One Acetate in Natural Matrices

Natural Sources of p-Mentha-8-Thiol-3-One (B1345191) Acetate (B1210297) and its Precursors

The occurrence of p-mentha-8-thiol-3-one acetate and its direct precursor, p-mentha-8-thiol-3-one, is predominantly associated with specific plant essential oils. These compounds are recognized for their potent, often "catty" or blackcurrant-like aromas, which contribute significantly to the scent profile of the plants in which they are found. perfumerflavorist.comchemicalbook.com

The essential oil of Buchu (Barosma betulina), a plant native to the Western Cape of South Africa, is a well-documented natural source of p-mentha-8-thiol-3-one and its acetate derivative. researchgate.netscent.vn The oil is highly valued in the flavor and fragrance industry, particularly for creating blackcurrant notes. researchgate.netgoogle.com

Detailed gas chromatography-mass spectrometry (GC-MS) analysis of Barosma betulina leaf oil has identified both p-mentha-8-thiol-3-one and this compound as constituents. scent.vn The composition of Buchu oil can vary, but it is the presence of these sulfur-containing compounds that imparts its characteristic aroma. perfumerflavorist.comresearchgate.net For instance, one analysis of Barosma betulina oil reported the presence of p-mentha-8-thiol-3-one at 0.51% and its acetate ester at 0.06%. scent.vn A related species, Barosma crenulata, has been found to contain a significantly higher concentration of this compound, at around 4%. perfumerflavorist.com

The key aroma-contributing components in Barosma betulina and Barosma crenulata are detailed in the table below.

| Compound | Barosma betulina Oil (%) | Barosma crenulata Oil (%) | Aroma Profile |

| Pulegone (B1678340) | 15 | 45 | Minty, pennyroyal |

| Iso-menthone | 25 | 15 | Minty, pennyroyal |

| Menthone | 15 | 8 | Minty, peppermint |

| Limonene (B3431351) | 9 | 9 | Citrus |

| Diosphenol | 20 | 0.2 | Minty, peppermint |

| p-Mentha-8-thiol-3-one | 0.5 | - | Sulfury, catty |

| This compound | - | 4 | Sulfury, catty, berry |

Data sourced from Perfumer & Flavorist, 2018. perfumerflavorist.com

While primarily known as a natural constituent of certain essential oils, the precursor p-mentha-8-thiol-3-one can also be formed as a byproduct in complex formulations, particularly through biotransformation processes. For example, in the brewing industry, thiols, which are sulfur-containing compounds responsible for fruity and tropical aromas, can be released from non-volatile precursors present in hops by the enzymatic action of yeast during fermentation. researchgate.netrahrbsg.com The formation of these desirable thiols is a key aspect of biotransformation in creating the aromatic profile of certain beers. rahrbsg.com

The precursor molecule for p-mentha-8-thiol-3-one is pulegone. researchgate.netgoogle.com Pulegone is a monoterpene ketone found in various mint species. researchgate.net During processes that involve the metabolic action of microorganisms on pulegone-containing substrates, there is potential for the formation of p-mentha-8-thiol-3-one. This occurs through the addition of a sulfur-containing compound, such as hydrogen sulfide (B99878) or cysteine, to pulegone, a reaction that can be catalyzed by microbial enzymes. google.comgoogle.com

Extraction and Isolation Methodologies for Analytical Purposes

The extraction and isolation of this compound and its related compounds from natural matrices like essential oils are crucial for their identification and quantification. Due to the volatile and often trace-level nature of these sulfur compounds, specific analytical techniques are employed.

Solid Phase Microextraction (SPME) is a common method used for the extraction of volatile and semi-volatile compounds from essential oils for subsequent analysis by gas chromatography. This technique was utilized in studies investigating the biosynthesis of 3-oxo-p-menthan-8-thiol (p-mentha-8-thiol-3-one) and its acetate in Agathosma crenulata. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool for separating and identifying the individual components of a complex mixture like an essential oil. researchgate.netresearchgate.net In the context of this compound, enantioselective multidimensional gas chromatography can be used for the stereospecific analysis of the compound and its precursors. researchgate.net

For preparative purposes, fractional distillation under reduced pressure is a standard method to separate components of essential oils based on their boiling points. For example, synthesized p-menthane-8-thiol-3-one can be purified by fractional distillation, boiling at 74–75°C under a vacuum of 0.1 mm Hg. google.com

Biosynthetic Precursors and Pathways of p-Mentha-8-Thiol-3-One

The biosynthesis of p-mentha-8-thiol-3-one, the immediate precursor to the acetate form, is intrinsically linked to the metabolism of pulegone.

Pulegone is a naturally occurring monoterpene and a major constituent of pennyroyal oil and other mint species. nih.goveuropa.eu The metabolic pathways of pulegone are complex and can lead to various products. nih.gov One of these pathways involves the addition of a thiol group, leading to the formation of p-mentha-8-thiol-3-one. This conversion can be achieved synthetically by reacting pulegone with hydrogen sulfide in the presence of a base. chemicalbook.comchemicalbook.com In a biological context, this transformation is enzymatically mediated.

The key reaction is a Michael addition of a sulfur nucleophile to the α,β-unsaturated ketone system of pulegone. This reaction is the basis for both the chemical synthesis and the proposed biosynthetic route to p-mentha-8-thiol-3-one. google.com

The formation of thiols from precursors like pulegone is often catalyzed by specific enzymes. Cysteine-S-conjugate β-lyases are a class of enzymes known to cleave carbon-sulfur bonds in cysteine conjugates, releasing a free thiol. researchgate.netd-nb.info

A patented method describes a two-step process for preparing p-mentha-8-thiol-3-one from pulegone. google.comgoogle.com

Formation of a Cysteine Conjugate: Pulegone is first reacted with L-cysteine to form S-cysteinyl-pulegone. google.com

Enzymatic Cleavage: The resulting cysteine conjugate is then treated with a β-lyase enzyme, for example from the bacterium Eubacterium limosum, which cleaves the C-S bond to release p-mentha-8-thiol-3-one. google.comgoogle.com

This enzymatic approach highlights a plausible biosynthetic pathway in organisms that possess the necessary enzymes and pulegone substrate. The use of yeast in fermentation to release thiols from hop precursors further supports the role of microbial enzymes in the formation of such flavor-active sulfur compounds. researchgate.netrahrbsg.commdpi.com

Advanced Analytical Chemistry Methodologies for P Mentha 8 Thiol 3 One Acetate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of p-Mentha-8-thiol-3-one (B1345191) acetate (B1210297) from complex matrices and for the differentiation of its isomers. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary sensitivity and selectivity for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like p-Mentha-8-thiol-3-one acetate. The separation of its cis- and trans-isomers is critical as they may exhibit different sensory properties. The commercial product of its precursor, p-mentha-8-thiol-3-one, is a mixture of cis- and trans-isomers. chemicalbook.com A patent for the preparation of p-mentha-8-thiol-3-one indicates that the cis- and trans-isomers can be separated by means of gas chromatography. google.com

The separation is typically achieved on a capillary column with a specific stationary phase that allows for the differential partitioning of the isomers based on their boiling points and polarities. The mass spectrometer then provides fragmentation patterns that are characteristic of the molecule, confirming its identity.

Table 1: Typical GC-MS Parameters for Isomer Analysis of p-Menthane (B155814) Derivatives

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Note: This table represents typical starting parameters. Method optimization is required for specific instrumentation and sample matrices.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Volatile Thiols

High-resolution mass spectrometry, for instance with an Orbitrap or TOF analyzer, provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments. This is crucial for the confident identification of the compound in complex mixtures.

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the detailed structural elucidation of this compound, providing information on its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. While specific NMR data for this compound is scarce in published literature, spectral data for the parent compound, p-mentha-8-thiol-3-one, is available and can be used for predictive purposes. nih.gov

The addition of the acetate group would introduce a characteristic singlet in the ¹H NMR spectrum around 2.0-2.3 ppm, corresponding to the methyl protons of the acetyl group. In the ¹³C NMR spectrum, a new carbonyl signal for the ester would be expected around 170 ppm, and the methyl carbon of the acetate would appear around 21 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexanone (B45756) Ring Protons | 1.5 - 2.5 | 20 - 50 |

| Methyl Protons (ring) | ~0.9 | ~22 |

| Isopropyl Methyl Protons | ~1.3 | ~25 |

| Acetyl Methyl Protons | ~2.1 | ~21 |

| Ketone Carbonyl | - | ~210 |

| Ester Carbonyl | - | ~170 |

Note: These are predicted values based on the structure and known chemical shifts of similar functional groups. Actual values may vary depending on the solvent and stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and the thioester functionalities. The absence of a thiol (S-H) stretch, which would be present in its precursor, and the appearance of a strong thioester carbonyl (C=O) stretch are key diagnostic features.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1700 | Strong |

| C=O (Thioester) | 1700 - 1670 | Strong |

| C-H (sp³) | 2960 - 2850 | Medium to Strong |

| C-O (Ester) | 1300 - 1000 | Medium |

| S-H (Thiol) | Absent | - |

Note: The precise positions of the absorption bands can be influenced by the molecular environment and stereochemistry.

Advanced Identification and Characterization Approaches

Beyond the fundamental techniques, a combination of advanced analytical approaches can provide a more complete picture of this compound. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments, either in GC-MS or LC-MS, can provide detailed structural information through the controlled fragmentation of the parent ion. The resulting fragment ions can be used to confirm the presence of specific structural motifs within the molecule. The greater chemical and heat stability of this compound compared to its thiol precursor makes it a more robust analyte for these types of detailed analyses. perfumerflavorist.com The synthesis of thioacetates and their subsequent deprotection to thiols is a common strategy in organic chemistry, and the analytical techniques used to characterize these intermediates are directly applicable to this compound. sigmaaldrich.commemphis.edu

Non-Targeted Analysis (NTA) for Byproduct Identification

Non-Targeted Analysis (NTA) is a powerful analytical approach used to identify a broad range of chemicals in a sample without pre-selecting analytes. This is particularly useful for characterizing the impurity profile of synthesized compounds like p-Mentha-8-thiol-3-one. The synthesis of p-Mentha-8-thiol-3-one typically involves the reaction of pulegone (B1678340) or isopulegone (B1219328) with a sulfur source, such as hydrogen sulfide (B99878), in the presence of a base. chemicalbook.com This process can lead to the formation of various byproducts.

Potential byproducts in the synthesis of p-menthane derivatives can include unreacted starting materials, isomers, and related terpene structures. For instance, in the synthesis of a similar compound, p-menthane-3,8-diol, from citronellal, identified byproducts included isopulegol (B1217435) and acetal (B89532) substances. researchgate.netgoogle.com Given that p-Mentha-8-thiol-3-one is synthesized from pulegone, it is plausible that unreacted pulegone could be a primary impurity. sigmaaldrich.com NTA workflows, often employing high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography, can effectively screen for such unexpected and unknown compounds. nih.gov The data generated is processed to detect features (e.g., specific mass-to-charge ratios at certain retention times) that are then identified using spectral libraries and databases.

Table 1: Potential Byproducts in p-Mentha-8-Thiol-3-One Synthesis

| Compound Name | Compound Type | Potential Origin |

| Pulegone | Starting Material | Incomplete reaction |

| Isopulegone | Starting Material | Incomplete reaction |

| Isomers of p-Mentha-8-thiol-3-one | Isomer | Side reactions |

| Menthone/Isomenthone | Hydrogenation Product | Hydrogenation of pulegone precursor researchgate.net |

| Acetal derivatives | Condensation Product | Reaction with alcohol solvent google.com |

Chemometric Techniques (e.g., OPLS-DA) for Chemical Differentiation

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. Techniques like Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are particularly effective for chemical differentiation in complex matrices, such as fragrance and flavor formulations. nih.gov OPLS-DA is a supervised multivariate analysis method that separates the variation in the descriptor variables (e.g., spectral data) into two parts: one that is correlated to the response variable (predictive) and one that is uncorrelated (orthogonal). nih.gov

In the context of p-Mentha-8-thiol-3-one, OPLS-DA can be used to:

Differentiate between batches: Distinguish between different synthesis batches based on subtle variations in their chemical profiles, which could arise from minor fluctuations in reaction conditions.

Authenticate raw materials: Verify the identity and quality of starting materials like pulegone by comparing their spectral fingerprints to a reference database.

Traceability in formulations: Identify the presence and characteristics of p-Mentha-8-thiol-3-one in complex fragrance mixtures. nih.gov

The main advantage of OPLS-DA is its ability to isolate the variation specifically related to the classes being compared, which enhances the interpretability of the model and helps in identifying the key differentiating chemical markers. nih.gov

Table 2: Application of OPLS-DA in Fragrance Analysis

| Application | Objective | Data Source | Outcome |

| Quality Control | Differentiate between acceptable and off-spec batches of aroma chemicals. | GC-MS, FT-IR spectra | Identification of specific volatile compounds or spectral regions responsible for quality deviation. |

| Authenticity | Verify the origin of natural extracts used in conjunction with synthetic aroma chemicals. | Spectroscopic data (e.g., NMR, MS) | Classification of samples based on their geographical or botanical origin. |

| Formulation Analysis | Trace the contribution of a specific ingredient in a complex perfume. | Chromatographic data | Model showing the chemical markers unique to the ingredient of interest. nih.gov |

Stereoisomeric Analysis and Chiral Separation Methodologies

p-Mentha-8-thiol-3-one is a chiral molecule and exists as a mixture of stereoisomers, primarily cis and trans isomers. chemicalbook.com The different stereoisomers can possess distinct sensory properties. For example, the (1S,4S)-trans isomer is reported to have a desirable tropical, passion fruit-like odor, while the (1R,4R)-trans isomer has a weaker, onion-like off-note, and the (1R,4S)-cis isomer is described as having a disagreeable rubbery, burnt note. leffingwell.com Therefore, the stereoisomeric analysis and separation are critical for controlling the final odor profile of the product.

The separation of these stereoisomers is typically achieved using chiral chromatography. Gas chromatography (GC) is a commonly cited method for this purpose. google.com Chiral GC columns, which contain a chiral stationary phase (CSP), are used to differentiate between the enantiomers. researchgate.net Modified cyclodextrins are frequently used as CSPs for the separation of terpenes and related compounds. mdpi.comchromatographyonline.com The principle behind this separation is the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase, which have different thermodynamic stabilities, leading to different retention times. azom.com

High-performance liquid chromatography (HPLC) with chiral stationary phases is another powerful technique for enantioseparation. nih.govnih.gov For thiol-containing compounds, derivatization may sometimes be employed to enhance detection or improve chromatographic separation.

Table 3: Chiral Separation Techniques for p-Menthane Derivatives

| Technique | Stationary Phase Type | Principle | Applicability to p-Mentha-8-thiol-3-one |

| Chiral Gas Chromatography (GC) | Modified Cyclodextrins | Inclusion complexation and hydrogen bonding. mdpi.com | Directly applicable and documented for separating cis/trans isomers. google.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose, amylose) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | Suitable for analytical and preparative scale separation of stereoisomers. |

Chemical Stability and Degradation Pathways of P Mentha 8 Thiol 3 One Acetate

Factors Influencing Chemical Stability

The stability of p-mentha-8-thiol-3-one (B1345191) acetate (B1210297) is a critical factor for its application in flavor formulations, ensuring consistency and quality over time.

For optimal preservation, it is recommended to store the compound in cool, dry conditions in tightly sealed containers, protected from heat and light.

Table 1: General Storage Recommendations for Flavor Compounds

| Parameter | Condition | Rationale |

| Temperature | Cool (Room temperature or below) | To minimize thermal degradation and slow down reaction kinetics. |

| Light Exposure | Protected from light (e.g., amber vials) | To prevent photochemical reactions. |

| Atmosphere | Inert (e.g., nitrogen, argon) | To reduce the risk of oxidation. |

| Container | Tightly sealed | To prevent volatilization and contact with moisture and oxygen. |

This table represents general best practices for flavor compound storage, as specific data for p-mentha-8-thiol-3-one acetate is not available.

There is no specific research available that details the interactions and stability of this compound in the presence of nicotine (B1678760) or other specific flavor compounds in a complex matrix like an e-liquid. However, based on general chemical principles, several potential interactions could influence its stability:

pH of the Matrix: The stability of the thioacetate (B1230152) group is pH-dependent. Thioesters can undergo hydrolysis under both acidic and basic conditions, although the rates and mechanisms differ. researchgate.netharvard.edu A highly acidic or alkaline matrix could potentially accelerate the hydrolysis of the acetate group, releasing the less stable p-mentha-8-thiol-3-one.

Presence of Nucleophiles: Nicotine, with its basic nitrogen atoms, could potentially act as a nucleophile or a base, promoting the degradation of the thioester. Other flavor components with nucleophilic groups (e.g., alcohols, amines) could also theoretically react, though such reactions are not specifically documented for this compound.

Oxidizing Agents: The presence of oxidizing agents within the matrix could lead to the oxidation of the sulfur atom, especially if the protective acetate group is hydrolyzed.

Identification and Characterization of Degradation Products

No studies have been published that identify and characterize the specific degradation products of this compound under various conditions (e.g., thermal stress, long-term storage, or in specific matrices).

Based on the structure of the molecule, potential degradation products could theoretically include:

p-Mentha-8-thiol-3-one: Formed via the hydrolysis of the thioacetate group.

Acetic Acid: A co-product of the hydrolysis reaction.

Hydrogen Sulfide (B99878) (H₂S): Released from the resulting thiol, a known degradation pathway for the parent compound. perfumerflavorist.com

Disulfides: Formed from the oxidation of two thiol molecules (after hydrolysis).

Pulegone (B1678340): The precursor to p-mentha-8-thiol-3-one, which could potentially be formed through a retro-Michael reaction under certain conditions.

Table 2: Hypothetical Degradation Products of this compound

| Precursor | Degradation Pathway | Potential Product(s) |

| This compound | Hydrolysis | p-Mentha-8-thiol-3-one, Acetic Acid |

| p-Mentha-8-thiol-3-one | H₂S Elimination | Pulegone, Hydrogen Sulfide |

| p-Mentha-8-thiol-3-one | Oxidation | Dimer (Disulfide) |

This table is based on general chemical principles and known reactivity of related compounds, not on direct experimental evidence for this compound.

Kinetic and Mechanistic Studies of Chemical Decomposition

Detailed kinetic and mechanistic studies on the decomposition of this compound are absent from the scientific literature. The following sections are based on qualitative statements and the known chemistry of thioesters and related sulfur compounds.

The loss of hydrogen sulfide (H₂S) is a recognized degradation pathway for sulfur-containing flavor compounds. For this compound, this would be a secondary degradation step occurring after the initial loss of the acetyl group. The acetate group serves a protective function, making the compound "less prone to H₂S loss on storage" compared to the free thiol. perfumerflavorist.com

The likely mechanism for H₂S loss from the de-acetylated compound, p-mentha-8-thiol-3-one, would be a retro-Michael addition reaction. This reaction would be facilitated by heat or the presence of a base, leading to the formation of pulegone and hydrogen sulfide.

There is no information in the reviewed literature describing condensation reactions involving this compound. Condensation reactions typically involve the joining of two molecules, often with the elimination of a small molecule like water. While the ketone functional group on the p-menthane (B155814) ring could theoretically participate in aldol-type condensation reactions under specific basic or acidic conditions, no such reactivity has been documented for this particular compound.

Comparative Stability Studies with Related Thiol Compounds

The chemical stability of this compound is a critical factor in its application, particularly in industries such as flavor and fragrance where shelf-life and performance under various conditions are paramount. Comparative studies with its parent compound, p-Mentha-8-thiol-3-one, and other related thiol compounds reveal significant differences in stability, highlighting the advantages of the acetate derivative.

Research findings indicate that this compound exhibits enhanced chemical and heat stability. perfumerflavorist.com This increased stability is a key attribute that encourages its wider use in various applications. One of the primary advantages of the acetate form is its reduced propensity for hydrogen sulfide (H₂S) loss during storage. perfumerflavorist.com The thiol group (-SH) in p-Mentha-8-thiol-3-one can be susceptible to oxidation and other degradation reactions, which may lead to the release of undesirable H₂S. The acetylation of the thiol group to a thioacetate (-SCOCH₃) effectively protects this reactive moiety, thereby improving the compound's storage longevity and maintaining its intended sensory profile.

In general, thiols are known to be more acidic than their alcohol counterparts and can be easily oxidized to form disulfides. libretexts.org The stability of thiol compounds can also be influenced by factors such as pH, with some thiolated compounds showing a significant decline in thiol groups at neutral or slightly alkaline pH. researchgate.net While specific degradation pathways for this compound are not extensively detailed in the available literature, the parent compound, p-Mentha-8-thiol-3-one, is noted to be stable under recommended storage conditions, though it may decompose under fire to produce hazardous fumes like carbon oxides. aurochemicals.com

The enhanced stability of the acetate derivative can be attributed to the protective nature of the acetyl group, which mitigates the reactivity of the sulfur atom. This is a common strategy employed in organic synthesis to protect reactive functional groups during chemical transformations.

The following table summarizes the comparative stability of this compound and its parent thiol compound based on available research findings.

| Compound | Chemical Stability | Heat Stability | Tendency for H₂S Loss |

| This compound | More Stable | Significantly More Stable | Less Prone |

| p-Mentha-8-thiol-3-one | Stable under recommended conditions | Less Stable | More Prone |

Theoretical and Computational Studies on P Mentha 8 Thiol 3 One Acetate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. These methods model the electronic structure of a compound to determine its geometry, energy, and other electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, and it has become a vital tool for elucidating reaction mechanisms in organic chemistry. mdpi.com For sulfur-containing compounds like p-mentha-8-thiol-3-one (B1345191) acetate (B1210297), DFT can model the transformation of precursors, such as the conversion of a carbonyl group to a thiol.

Studies on related reactions, such as the chemical reductive sulfidation of carbonyls, have utilized DFT calculations to propose mechanistic pathways. acs.org For instance, the reaction to form the parent thiol from a ketone precursor might involve intermediates like four-membered rings containing phosphorus and sulfur, which then decompose. acs.org DFT calculations help determine the energy barriers and stability of such intermediates and transition states, providing a detailed picture of the reaction's progress. mdpi.comacs.org These computational insights are crucial for optimizing synthesis protocols and understanding the formation of specific isomers.

p-Mentha-8-thiol-3-one acetate possesses two chiral centers, meaning it can exist as four different stereoisomers. perfumerflavorist.com Computational analysis is essential for understanding the conformational differences between these isomers and how these structural variations influence their physical and sensory properties. The stereoisomers of 3-oxo-p-menthane-8-thiol acetate have been separated and analyzed. leffingwell.com

The sensory profiles of these stereoisomers are distinct, highlighting the importance of their three-dimensional structure. leffingwell.com For example, the sensory characteristics of two of the trans-isomers of this compound have been documented and show significant divergence. leffingwell.com This phenomenon, where stereoisomers of a compound exhibit completely different odors, underscores the high specificity of olfactory receptors. semanticscholar.org

| Stereoisomer | Reported Sensory Profile | Reference |

|---|---|---|

| (1S,4S)-trans-p-menthan-8-thiol-3-one acetate | Green, black currant, exotic, intensive | leffingwell.com |

| (1R,4R)-trans-p-menthan-8-thiol-3-one acetate | Musty, sulfury note, intensive | leffingwell.com |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable insights into how a compound like this compound interacts with its environment, such as with biological receptors. researchgate.net These simulations can validate findings from molecular docking and assess the stability of a ligand-receptor complex. researchgate.netoup.com

While specific MD studies on the acetate are not widely published, research on the parent compound, trans-p-mentha-8-thiol-3-one, demonstrates the utility of this approach. mdpi.com In one study, MD simulations were performed to evaluate the stability of the compound when docked with the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. mdpi.com The stability of the complex was analyzed by monitoring parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) over the simulation period. mdpi.com The study also investigated the formation of hydrogen bonds between the ligand and the protein, which are crucial for maintaining the complex's stability. mdpi.com

Structure-Sensory Property Relationship (SSPR) Studies

SSPR studies aim to correlate a molecule's chemical structure with its perceived sensory properties, particularly odor and taste. For flavor and fragrance compounds, these studies are critical for designing new molecules with desired sensory profiles.

The perception of odor begins with the interaction between a volatile molecule and an olfactory receptor (OR) in the nasal epithelium. semanticscholar.org ORs are predominantly G-protein coupled receptors (GPCRs), which activate a signaling cascade upon binding with an odorant, leading to the perception of smell. researchgate.netgoogle.com

Computational methods like molecular docking are used to predict the binding affinity and orientation of a ligand within the active site of a receptor. oup.com For example, a docking study on the parent compound, trans-p-mentha-8-thiol-3-one, calculated its binding energy with the EPSP synthase target site to be -5.56 kcal/mol. mdpi.com The analysis further detailed the specific interactions, identifying two pi-alkyl interactions with the amino acid residues Lys340 and Tyr200, and two hydrogen bonds with Lys22 and Lys340. mdpi.com Similar computational models are applied to predict how flavor molecules like this compound interact with the binding pockets of specific human olfactory receptors.

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | EPSP Synthase | mdpi.com |

| Binding Energy | -5.56 kcal/mol | mdpi.com |

| Key Interactions | Pi-Alkyl with Lys340 and Tyr200 | mdpi.com |

| Hydrogen Bonds with Lys22 and Lys340 | mdpi.com |

Computational models can predict how small changes to a molecule's structure will affect its sensory profile. Research on related monoterpenoid mercaptans has shown that even slight structural modifications can lead to significant changes in odor quality and threshold. researchgate.net For instance, a study on derivatives of 1-p-menthene-8-thiol (B36435) found that hydrogenating the double bond in the molecular structure led to a distinct increase in the odor threshold. researchgate.net Furthermore, the position of the mercapto group was found to be critical; thiols with this group in the side chain generally had lower odor thresholds than those where it was part of the ring structure. researchgate.net

The distinct sensory profiles of the stereoisomers of this compound serve as a direct example of SSPR. leffingwell.com The change in stereochemistry from the (1S,4S)-trans isomer ("green, black currant") to the (1R,4R)-trans isomer ("musty, sulfury") demonstrates that the specific 3D arrangement of atoms is crucial for the molecule's interaction with olfactory receptors and, consequently, its perceived scent. leffingwell.comsemanticscholar.org

Cheminformatics and Data Mining for Related Sulfur Compounds

Theoretical and computational chemistry, particularly in the realm of cheminformatics and data mining, provides powerful tools for understanding and predicting the properties of flavor and fragrance molecules like this compound. While direct computational studies specifically targeting this compound are not extensively documented in public literature, a wealth of research on related sulfur compounds, terpenes, and the application of in silico methods offers significant insights. These approaches are crucial for discovering new flavor compounds, understanding structure-activity relationships, and predicting sensory characteristics. u-strasbg.frnih.gov

Quantum chemical calculations, for instance, have been applied to study the biosynthesis of terpenes, focusing on the mechanisms of carbocation rearrangements that are fundamental to their formation. rsc.org Such studies provide a foundational understanding of the terpene skeletons from which compounds like this compound are derived. rsc.org Furthermore, theoretical studies on the gas-phase oxidation of related unsaturated thiols by OH radicals help in understanding their atmospheric chemistry and stability, which is a key factor for volatile fragrance compounds. nih.gov These computational methods can predict reaction pathways and kinetics, suggesting that for many thiols, H-atom abstraction from the -SH group is a major reaction channel. nih.gov

Cheminformatics has emerged as an indispensable toolkit in flavor research. u-strasbg.fr It leverages chemical information to predict the behavior and properties of compounds. u-strasbg.fr This is particularly valuable for the food and fragrance industry for applications such as identifying new flavor ingredients, assessing their potential toxicity, and ensuring they fall within the "Generally Recognized As Safe" (GRAS) category. u-strasbg.frresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to infer biological activities based on a molecule's chemical structure, reducing the need for extensive experimental testing. u-strasbg.fr

Data mining of large chemical databases is a key aspect of this computational approach. By analyzing vast collections of compounds, researchers can identify structural similarities and predict the properties of novel molecules. nih.govacs.org Several databases are instrumental in this field for flavor and fragrance research.

Interactive Table: Relevant Databases for Flavor and Fragrance Research

| Database Name | Number of Flavor Molecules | Types of Information Included | Potential Applications |

| FlavorDB | 25,595 | Molecular, sensory, ADMET properties, literature sources, flavor characteristics. nih.govacs.org | Finding molecules with desired flavors, exploring ingredients, discovering food pairings. nih.govacs.org |

| AromaDB | 1,321 | Essential oil/aroma compounds from plants, bioactivities, protein/gene interactions. nih.gov | Revealing action mechanisms of aroma molecules, potential therapeutic uses. nih.gov |

| Food Flavor Laboratory Database | 171 | CAS numbers, chemical structures, aroma thresholds, and descriptions. nih.gov | Basic reference for known flavor compounds. nih.gov |

These databases enable data-driven strategies for screening and designing new flavor molecules. nih.gov Machine learning and molecular simulation techniques like molecular dynamics and molecular docking are widely used to study the interactions between flavor molecules and biological receptors. nih.govacs.org This helps in understanding the biomolecular basis of flavor perception. u-strasbg.fr

For sulfur-containing compounds specifically, which are known for their potency and low odor thresholds, these computational methods are particularly useful. acs.orgtandfonline.com Sulfur compounds can be challenging to analyze due to their reactivity and tendency to oxidize or rearrange. acs.org Computational analysis can help predict their behavior and sensory impact. ingenieria-analitica.com Data mining approaches have been used to evaluate the prevalence and structural diversity of organosulfur compounds in pharmaceuticals, a methodology that is transferable to flavor and fragrance research. researchgate.netacs.org By creating and analyzing large datasets of organosulfur compounds, researchers can identify trends and predict which novel structures might yield desirable "catty," fruity, or tropical notes characteristic of compounds like p-mentha-8-thiol-3-one and its acetate derivative. perfumerflavorist.comchemicalbook.commdpi.com

The "Reverse Pathway Engineering" approach combines cheminformatics and bioinformatics to predict the metabolic pathways that form flavor compounds, which is useful for understanding their biosynthesis in natural sources like the Barosma betulina (Buchu) plant. perfumerflavorist.complos.org This can aid in developing biotechnological methods for producing these valuable molecules. plos.org

Reactivity and Chemical Transformations of P Mentha 8 Thiol 3 One Acetate

Reactions Involving the Acetate (B1210297) Moiety

The acetate group in p-mentha-8-thiol-3-one (B1345191) acetate can undergo hydrolysis, a common reaction for esters. This process involves the cleavage of the ester bond, typically in the presence of an acid or a base, to yield the corresponding thiol, p-mentha-8-thiol-3-one, and acetic acid. While specific studies on the hydrolysis kinetics of this particular compound are not extensively detailed in the provided search results, the general principles of ester hydrolysis apply.

The stability of the acetate is a key characteristic. It is noted to be more chemically stable and less prone to the loss of hydrogen sulfide (B99878) (H₂S) during storage compared to its free thiol counterpart, p-mentha-8-thiol-3-one. perfumerflavorist.com This increased stability makes it a preferred ingredient in certain applications where a longer shelf-life is desirable. perfumerflavorist.com

Reactivity of the Thiol Group and Thioacetates

The thiol group, protected as a thioacetate (B1230152) in this compound, is the primary site of many of its characteristic reactions.

While the provided information does not offer specific details on the oxidation and reduction of p-mentha-8-thiol-3-one acetate itself, the reactivity of the parent thiol, 1-p-menthene-8-thiol (B36435), provides insight. Thiols can be oxidized to form sulfoxides and sulfones. Conversely, reduction reactions can convert these oxidized forms back to the thiol. It is reasonable to infer that the thioacetate would first need to be hydrolyzed to the free thiol before significant oxidation of the sulfur atom occurs.

Thiol-specific bioconjugation is a significant area of research. A novel method has been developed for thiol-specific bioconjugation using allylic acetates activated by a recyclable solid phosphine (B1218219) catalyst. researchgate.net This process is highly efficient, achieving rapid reaction rates at room temperature. researchgate.net Although this study does not directly use this compound, it demonstrates a potential pathway for the conjugation of thiol-containing molecules. The study highlights the successful conjugation of various thiols, including those with ester functionalities. researchgate.net

Interactions with Other Chemical Species in Complex Systems

This compound's stability and reactivity are influenced by its environment. In a study on the stability of flavor ingredients in e-liquids, it was observed that in a complex mixture, one isomer of p-mentha-8-thiol-3-one decreased over three days at room temperature, though the total amount of both isomers remained stable. oup.comoup.com This suggests potential isomerization or interaction with other components in the mixture.

Another study on aged e-liquid formulations identified p-mentha-8-thiol-3-one as a compound that could decrease in concentration over a two-year period at ambient storage, suggesting its involvement in degradation or reaction pathways. altria.com In the presence of nicotine (B1678760), the formulation showed minor changes after three days, while the formulation without nicotine was stable for ten days, indicating that nicotine may influence the reactivity of the components. altria.com

Furthermore, a study on the phytotoxic activity of essential oils showed that trans-p-mentha-8-thiol-3-one can interact with the EPSP synthase target site, forming hydrogen bonds and pi-alkyl interactions. mdpi.com This demonstrates its potential for molecular interactions within biological systems.

The table below summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Reaction Type | Products | Conditions/Notes |

| Acetate | Hydrolysis | p-Mentha-8-thiol-3-one, Acetic Acid | Acid or base catalyzed |

| Thiol (as Thioacetate) | Oxidation (of parent thiol) | Sulfoxides, Sulfones | Requires prior hydrolysis to the free thiol |

| Thiol (as Thioacetate) | Reduction (of oxidized parent thiol) | p-Mentha-8-thiol-3-one | Requires prior hydrolysis to the free thiol |

| Thiol (as Thioacetate) | Conjugation | Thioether conjugates | Can be achieved with allylic acetates and a phosphine catalyst |

| Whole Molecule | Interactions in Complex Systems | Isomerization, Degradation Products | Dependent on the matrix (e.g., e-liquids, biological systems) and presence of other compounds like nicotine |

Advanced Applications and Research Utility of P Mentha 8 Thiol 3 One Acetate in Chemical Sciences

Utilization as a Chemical Reference Standard in Analytical Research

While p-mentha-8-thiol-3-one (B1345191) acetate (B1210297) is not yet widely documented as a certified reference material, its structural analogue, p-mentha-8-thiol-3-one, is utilized as a mass spectrometric standard. This suggests a potential role for the acetate derivative in similar analytical applications. As a stable, pure compound, p-mentha-8-thiol-3-one acetate could serve as a valuable reference standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of related terpene thiols and thioacetates in complex matrices like essential oils and food products.

The development of certified reference standards is crucial for ensuring the accuracy and comparability of analytical data across different laboratories. The synthesis of high-purity this compound would be the first step towards its validation as a reference material. Its stability, a key attribute for a reference standard, is reported to be greater than its corresponding thiol, making it an even more suitable candidate for this purpose.

Table 1: Potential Analytical Applications of this compound as a Reference Standard

| Analytical Technique | Potential Application |

| Gas Chromatography (GC) | Determination of retention indices for related compounds. |

| Mass Spectrometry (MS) | Development of fragmentation libraries for identification. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of newly synthesized derivatives. |

| High-Performance Liquid Chromatography (HPLC) | Quantification in non-volatile matrices. |

Role in the Study of Enzymatic Interactions with Terpene Compounds

The acetyl group of this compound can be viewed as a protecting group for the reactive thiol functionality. This characteristic opens avenues for its use in studying enzymatic interactions, particularly hydrolysis reactions catalyzed by esterases. Research on other terpene thioacetates, such as α-terpineol thioacetate (B1230152), has demonstrated that specific enzymes, like pig liver esterase, can hydrolyze the acetate to release the corresponding thiol. nih.gov This enzymatic de-acetylation is a key area of investigation.

By employing this compound as a substrate, researchers can screen for novel esterases with high selectivity and efficiency. Such studies could elucidate the structure-activity relationships of enzymes that interact with terpene-based substrates. Furthermore, the enzymatic release of the potent aroma compound p-mentha-8-thiol-3-one from its less odorous acetate precursor is of significant interest for controlled flavor release in food systems. A patent describing a method for preparing the parent thiol, p-mentha-8-thiol-3-one, involves the use of β-lyase on a cysteine conjugate of pulegone (B1678340), highlighting the relevance of enzymatic pathways in the synthesis of these compounds. google.com

Exploration in Novel Synthetic Methodologies Beyond Direct Flavor Production

The synthesis and modification of this compound are subjects of ongoing research, with implications for the development of novel synthetic methodologies. The thiol group, once deprotected from the acetate, is a versatile functional group for various chemical transformations.

A patented method for the synthesis of cis- and trans-menthone-8-thioacetate involves the acetylation of p-mentha-8-thiolone with acetic anhydride (B1165640), using anhydrous sodium acetate as a catalyst. This process is followed by neutralization and fractional distillation to yield the final product. The parent thiol, p-mentha-8-thiol-3-one, can be synthesized by reacting pulegone or isopulegone (B1219328) with hydrogen sulfide (B99878) in the presence of a base. chemicalbook.com

The thioacetate functionality serves as a stable precursor to the thiol, which can then be utilized in thiol-ene click chemistry, Michael additions, or as a ligand for metal catalysts. These reactions can lead to the creation of novel terpene-based polymers, bioactive molecules, and materials with unique properties. The use of the acetate as a protected thiol allows for selective reactions at other sites of the molecule before liberating the thiol for subsequent transformations.

Table 2: Key Reactants and Products in the Synthesis of p-Mentha-8-Thiol-3-One and its Acetate

| Starting Material | Reagents | Product |

| Pulegone/Isopulegone | Hydrogen sulfide, base | p-Mentha-8-thiol-3-one |

| p-Mentha-8-thiol-3-one | Acetic anhydride, sodium acetate | This compound |

Investigation of Thiol-Based Sensing Mechanisms

The development of sensitive and selective chemical sensors is a rapidly growing field of research. Thiol-based sensing mechanisms, often utilizing the high affinity of sulfur for noble metal surfaces, are a promising approach. A study on terpene detection using localized surface plasmon resonance (LSPR) of thiolate-modified gold nanoparticles has demonstrated the potential of this technology. researchgate.net

In this context, this compound can be envisioned as a precursor for the functionalization of sensor surfaces. The acetate would first be hydrolyzed to expose the thiol group, which could then self-assemble onto a gold surface, creating a terpene-specific sensing layer. The interaction of this functionalized surface with various analytes could then be monitored through changes in the LSPR signal. The unique molecular structure of the p-menthane (B155814) backbone could impart selectivity towards other terpene compounds, enabling the development of sensors for applications in environmental monitoring, food quality control, and medical diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal GC/MS parameters for identifying p-Mentha-8-Thiol-3-One Acetate in complex mixtures?

- Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC/MS) with a non-polar capillary column (e.g., DB-5). Key parameters include a retention time (RT) of ~23.36 min, Kovats Index (KI) of 1373, and characteristic mass fragments at m/z 186 (molecular ion) and 143 (base peak due to thiol group cleavage). Confirm against reference spectra from authoritative libraries like Adams (2017) .

Q. How can cis/trans isomerism in p-Mentha-8-Thiol-3-One Acetate be resolved during synthesis?

- Methodological Answer : Employ preparative chromatography (e.g., HPLC with chiral columns) or fractional crystallization. For analytical distinction, use nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximity of methyl groups in the trans isomer. Commercial batches (e.g., Product No. W317705 and W317713) often specify isomer ratios, requiring validation via GC/MS or chiral phase GC .

Q. What spectroscopic techniques are recommended for structural confirmation of p-Mentha-8-Thiol-3-One Acetate?

- Methodological Answer : Combine H and C NMR to resolve cyclohexanone ring protons (δ 1.2–2.8 ppm) and acetate carbonyl (δ 170–175 ppm). Mass spectrometry (MS) should show a molecular ion at m/z 186.3 (CHOS) and fragmentation patterns consistent with thiol and ketone moieties .

Advanced Research Questions

Q. How to design an enantioselective study on p-Mentha-8-Thiol-3-One Acetate using the PICOT framework?

- Methodological Answer :

- Population/Problem : Synthetic or natural samples of p-Mentha-8-Thiol-3-One Acetate.

- Intervention : Chiral chromatography (e.g., cyclodextrin-based columns) to separate enantiomers.

- Comparison : Compare olfactory receptor binding affinity (e.g., via calcium imaging) between enantiomers.

- Outcome : Quantify enantiomeric excess (EE) and bioactivity differences.

- Timeframe : 6–12 months for method validation and dose-response assays.

Reference frameworks like PICOT ensure systematic hypothesis testing .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Experimental Design : Expose the compound to buffers (pH 3–9) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV/Vis and GC/MS. Key degradation products may include oxidized thiols (e.g., disulfides) or hydrolyzed acetates. Safety data (SDS) indicate reactivity under acidic conditions, necessitating inert storage .

Q. How to resolve contradictions in reported purity levels (e.g., 85% vs. ≥95%) across synthetic batches?

- Methodological Answer : Validate purity claims using orthogonal methods:

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid).

- Headspace GC/MS : Detect volatile impurities (e.g., residual solvents like ethyl acetate).

- Elemental Analysis : Verify sulfur content (theoretical: 17.2%). Cross-reference batch-specific data (e.g., Alfa Aesar’s tech. 85% vs. ≥95% FG grades) .

Q. What mechanistic insights explain p-Mentha-8-Thiol-3-One Acetate’s role in thiol-ene hydrogel formulations?

- Methodological Answer : Investigate its reactivity as a thiol donor in photoinitiated thiol-ene click chemistry. Use FTIR to track thiol consumption (S-H peak at 2550 cm) and gelation kinetics via rheometry. Compare with alternative thiols (e.g., mercaptoethanol) for crosslinking efficiency in gelatin-based hydrogels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.